

# A Technical Guide to Commercial Phenethyl Acetate-13C2 for Research Applications

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## Compound of Interest

Compound Name: Phenethyl acetate-13C2

Cat. No.: B12379721

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This in-depth technical guide provides a comprehensive overview of commercially available **Phenethyl acetate-13C2**, a stable isotope-labeled compound crucial for a variety of research applications. This document details available suppliers, their product specifications, and provides an exemplary experimental protocol for its use as an internal standard in quantitative analysis.

## Introduction to Phenethyl Acetate-13C2

**Phenethyl acetate-13C2** is a labeled version of phenethyl acetate, an ester found in a variety of fruits and flowers, known for its pleasant floral and honey-like aroma. The incorporation of two carbon-13 isotopes into the phenethyl moiety makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for precise and accurate quantification of its unlabeled counterpart in complex matrices by correcting for variations during sample preparation and analysis.

## Commercial Suppliers and Product Specifications

Sourcing high-quality, well-characterized **Phenethyl acetate-13C2** is critical for reliable experimental outcomes. Below is a summary of commercially available options identified through a comprehensive market survey.

Supplier	Product Name	CAS Number	Product Code	Chemical Purity	Isotopic Enrichment
MedChemExpress (MCE)	Phenethyl acetate-13C2	1335402-21-5	HY-W102356S1	≥ 98%	Information not publicly available
aromaLAB	Phenylethyl-13C2 acetate	1335402-21-5	N/A	≥ 95%	Information not publicly available

Note: Isotopic enrichment is a critical parameter that defines the percentage of molecules containing the heavy isotope. While not always publicly available on supplier websites, this information is typically provided in the Certificate of Analysis (CoA) upon purchase or inquiry. Researchers are strongly encouraged to request this documentation to ensure the suitability of the standard for their specific application.

## Experimental Protocol: Quantification of Phenethyl Acetate in Beverages using GC-MS with Phenethyl Acetate-13C2 as an Internal Standard

This section outlines a detailed methodology for the quantitative analysis of phenethyl acetate in a beverage matrix using gas chromatography-mass spectrometry (GC-MS) with **Phenethyl acetate-13C2** as an internal standard.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Objective: To accurately determine the concentration of phenethyl acetate in a beverage sample.

Materials:

- Beverage sample
- **Phenethyl acetate-13C2** (from a reputable supplier)
- Dichloromethane (DCM), HPLC grade

- Anhydrous sodium sulfate
- Standard glassware
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

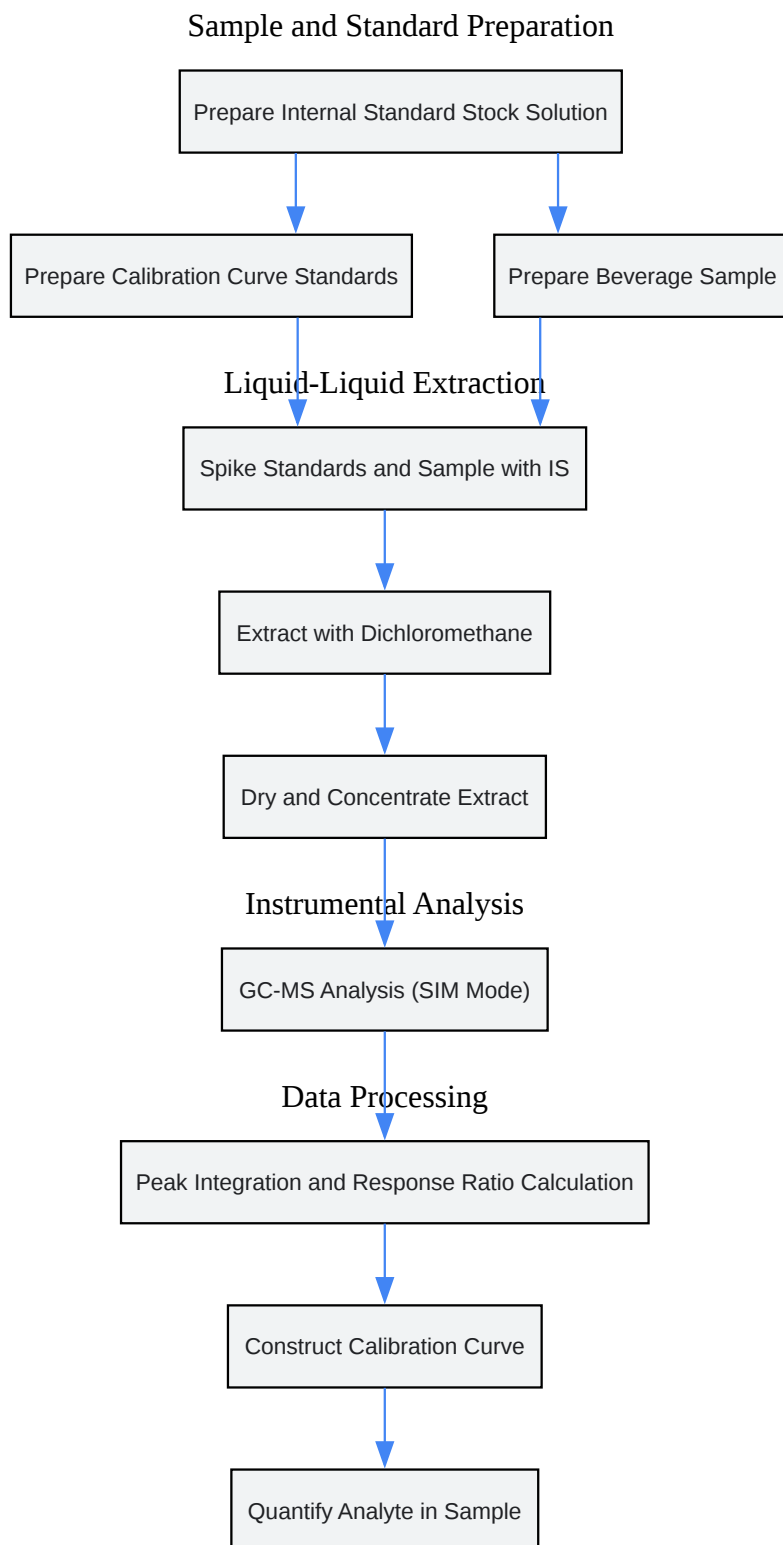
- Internal Standard Stock Solution Preparation:
  - Accurately weigh approximately 10 mg of **Phenethyl acetate-13C2**.
  - Dissolve in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.
  - Perform serial dilutions to create a working solution of 10 µg/mL.
- Calibration Curve Preparation:
  - Prepare a series of calibration standards by spiking a known amount of unlabeled phenethyl acetate into a matrix blank (e.g., a beverage known not to contain phenethyl acetate or a model beverage solution).
  - Concentrations should range from the expected concentration in the sample down to the limit of quantification.
  - Add a fixed amount of the **Phenethyl acetate-13C2** internal standard working solution to each calibration standard.
- Sample Preparation:
  - Pipette 10 mL of the beverage sample into a separatory funnel.
  - Spike the sample with a known volume of the **Phenethyl acetate-13C2** internal standard working solution.
  - Add 5 mL of dichloromethane to the separatory funnel.
  - Shake vigorously for 2 minutes to extract the analytes into the organic phase.

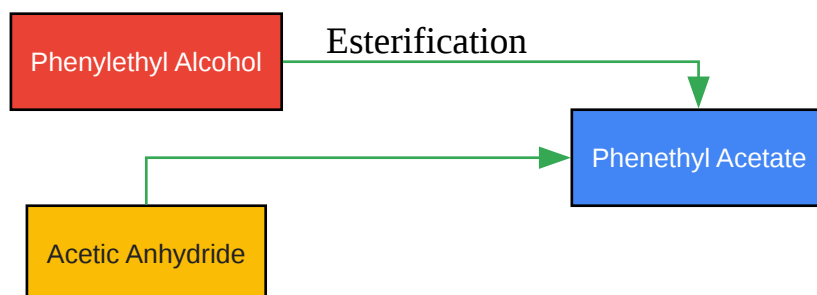
- Allow the layers to separate and collect the lower organic layer.
- Repeat the extraction twice more with 5 mL of dichloromethane each time.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- GC-MS Analysis:
  - GC Conditions:
    - Injector Temperature: 250 °C
    - Oven Program: 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
    - Carrier Gas: Helium at a constant flow of 1 mL/min.
  - MS Conditions:
    - Ion Source Temperature: 230 °C
    - Quadrupole Temperature: 150 °C
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Acquisition Mode: Selected Ion Monitoring (SIM).
      - Monitor the molecular ion or a characteristic fragment ion for both phenethyl acetate and **Phenethyl acetate-13C2**. For example, for phenethyl acetate (m/z 164), monitor ions such as m/z 104 and 91. For **Phenethyl acetate-13C2** (m/z 166), monitor the corresponding shifted ions (e.g., m/z 106 and 93).
- Data Analysis:
  - Integrate the peak areas of the selected ions for both the analyte and the internal standard in the calibration standards and the sample.

- Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.
- Construct a calibration curve by plotting the response ratio against the concentration of the analyte.
- Calculate the response ratio for the sample and determine its concentration from the calibration curve.

## Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.





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